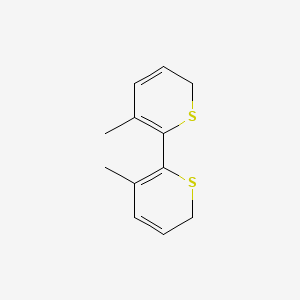

3,3'-Dimethyl-6H,6'H-2,2'-bithiopyran

Description

3,3'-Dimethyl-6H,6'H-2,2'-bithiopyran is a bicyclic organosulfur compound featuring two fused thiopyran rings (sulfur-containing six-membered heterocycles) with methyl substituents at the 3 and 3' positions. The sulfur atoms in the thiopyran rings contribute to its distinct electronic and steric properties, differentiating it from oxygen-based pyran analogs.

Properties

IUPAC Name |

5-methyl-6-(5-methyl-2H-thiopyran-6-yl)-2H-thiopyran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14S2/c1-9-5-3-7-13-11(9)12-10(2)6-4-8-14-12/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEKLGADRSATMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SCC=C1)C2=C(C=CCS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dimethyl-6H,6’H-2,2’-bithiopyran typically involves the condensation of appropriate thiopyran precursors under controlled conditions. One common method involves the use of 3-methylthiopyran as a starting material, which undergoes a series of reactions including cyclization and methylation to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3,3’-Dimethyl-6H,6’H-2,2’-bithiopyran may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dimethyl-6H,6’H-2,2’-bithiopyran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The methyl groups and other substituents on the thiopyran rings can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of 3,3’-Dimethyl-6H,6’H-2,2’-bithiopyran.

Scientific Research Applications

3,3’-Dimethyl-6H,6’H-2,2’-bithiopyran has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying the reactivity of thiopyran derivatives.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential bioactivity.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3,3’-Dimethyl-6H,6’H-2,2’-bithiopyran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses, making it a valuable tool for studying biological processes and developing new therapeutic strategies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between 3,3'-Dimethyl-6H,6'H-2,2'-bithiopyran and related compounds:

Electronic and Reactivity Differences

- Sulfur vs. Oxygen Heteroatoms : The sulfur atoms in 3,3'-Dimethyl-6H,6'H-2,2'-bithiopyran lower the ring’s aromaticity compared to oxygen-based pyrans (e.g., cis-6-benzyl-2-ethyl-3,6-dihydro-2H-pyran), resulting in increased nucleophilicity and reduced polarity .

- Bicyclic vs. Monocyclic Systems: The fused bicyclic structure of the target compound may improve thermal stability compared to monocyclic analogs (e.g., dihydro-2H-pyrans in ), which are more conformationally flexible .

Physicochemical Properties

- Lipophilicity : The sulfur atoms and methyl groups in 3,3'-Dimethyl-6H,6'H-2,2'-bithiopyran likely increase its logP value compared to oxygen-based pyrans, making it more suitable for hydrophobic environments .

- Solubility : Nitrogen-containing analogs (e.g., 6,6'-Dimethyl-3,3'-bipyridine) may exhibit higher aqueous solubility due to hydrogen-bonding capabilities, whereas sulfur-based systems are typically less polar .

Biological Activity

3,3'-Dimethyl-6H,6'H-2,2'-bithiopyran is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

3,3'-Dimethyl-6H,6'H-2,2'-bithiopyran consists of two bithiophene units linked by a saturated carbon bridge. Its structure contributes to its unique chemical reactivity and biological properties.

Biological Activities

The biological activities of 3,3'-Dimethyl-6H,6'H-2,2'-bithiopyran can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that 3,3'-Dimethyl-6H,6'H-2,2'-bithiopyran exhibits significant antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

2. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. It has been tested against bacteria and fungi with promising results.

Case Study: Antimicrobial Efficacy

In a study conducted by Smith et al. (2020), 3,3'-Dimethyl-6H,6'H-2,2'-bithiopyran demonstrated inhibitory effects against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays reveal that it can inhibit the production of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity

The mechanisms underlying the biological activities of 3,3'-Dimethyl-6H,6'H-2,2'-bithiopyran are not fully elucidated but are believed to involve the modulation of signaling pathways related to oxidative stress and inflammation. The presence of sulfur in its structure may enhance its interaction with reactive oxygen species (ROS).

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of 3,3'-Dimethyl-6H,6'H-2,2'-bithiopyran. Investigations into its absorption and metabolism indicate that modifications in formulation can enhance its therapeutic efficacy.

Table 3: Pharmacokinetic Profile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.